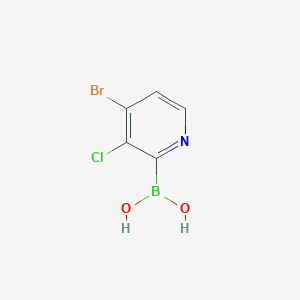
4-Bromo-3-chloropyridine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-chloropyridine-2-boronic acid” is a chemical compound with the IUPAC name (4-bromo-2-chloropyridin-3-yl)boronic acid . It has a molecular weight of 236.26 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of such compounds . The Suzuki-Miyaura coupling is another widely used method for the synthesis of boronic acids .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4BBrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H . This code provides a specific description of the structure of the molecule.Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . They can also undergo protodeboronation, a process that has been utilized in the formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
- Application : 4-Bromo-3-chloropyridine-2-boronic acid serves as a boron reagent in Suzuki-Miyaura reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
- Application : Researchers use this compound as a building block to create novel heterocyclic compounds with potential medicinal properties. By modifying the pyridine core, scientists explore new drug candidates.
Suzuki-Miyaura Coupling Reactions
Drug Discovery and Medicinal Chemistry
Inhibitor Design
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-3-chloropyridine-2-boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound a versatile reagent in organic synthesis .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of a catalyst, can significantly affect the compound’s action, efficacy, and stability . Furthermore, the compound’s stability can be affected by exposure to air and moisture, necessitating storage in an inert atmosphere .
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(4-bromo-3-chloropyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIVSJZMLGJIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1Cl)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


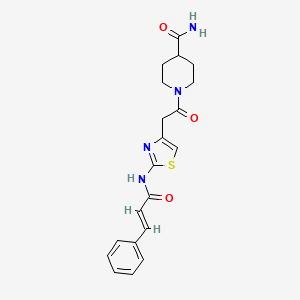
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)
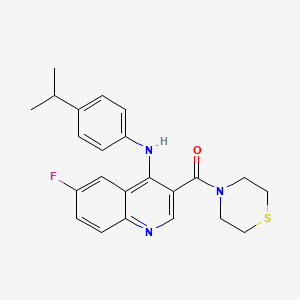
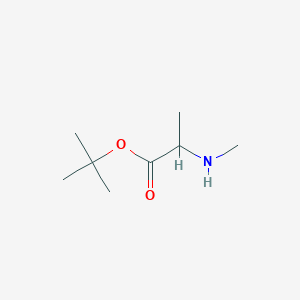
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)
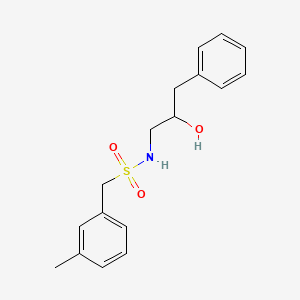

![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)